1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene
Description
1-[(E)-2-Dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene is an organophosphorus-sulfonyl hybrid compound characterized by a sulfonyl group linked to a para-methyl-substituted benzene ring and a vinylphosphonate moiety. Its structure combines electrophilic (sulfonyl) and nucleophilic (phosphoryl) functionalities, making it relevant in medicinal chemistry, agrochemical research, and materials science. The E-configuration of the ethenyl group ensures stereochemical stability, critical for interactions in biological systems or supramolecular assemblies.
Properties
CAS No. |
78996-27-7 |
|---|---|
Molecular Formula |
C11H15O5PS |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H15O5PS/c1-10-4-6-11(7-5-10)18(13,14)9-8-17(12,15-2)16-3/h4-9H,1-3H3/b9-8+ |
InChI Key |
HTPAOFAQVTXXHE-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/P(=O)(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from readily available benzene derivatives. The key steps include:
Electrophilic Aromatic Substitution: Introduction of the sulfonyl group onto the benzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using reagents like methyl chloride and aluminum chloride.
Phosphorylation: Introduction of the dimethoxyphosphorylethenyl group using reagents like dimethyl phosphite and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphorylethenyl group can be reduced to form phosphine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like bromine or nitric acid under controlled temperature and pressure.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Features :
- Dimethoxyphosphoryl group (PO(OCH₃)₂) : Imparts polarity and chelating ability.
- para-Methylbenzene : Contributes hydrophobicity and steric bulk.
Comparison with Similar Compounds
This section compares the compound with structurally analogous molecules, focusing on reactivity, physical properties, and functional utility. Data are derived from crystallographic studies (using SHELX-based refinement ) and experimental analyses.
Structural Analogues and Their Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) | Key Functional Groups |
|---|---|---|---|---|
| 1-[(E)-2-Dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene | 332.3 | 148–152 | 12.5 | SO₂, PO(OCH₃)₂, CH₃-C₆H₄ |
| 4-Methylbenzenesulfonyl chloride | 190.6 | 69–71 | 8.2 | SO₂Cl, CH₃-C₆H₄ |
| (E)-Diethyl 2-(4-methylphenylsulfonyl)vinylphosphonate | 348.3 | 135–138 | 9.8 | SO₂, PO(OCH₂CH₃)₂, CH₃-C₆H₄ |
| 1-Sulfonyl-4-methylbenzene | 170.2 | 115–118 | 15.3 | SO₂, CH₃-C₆H₄ |
Key Observations :
- Phosphoryl Group Influence : Replacement of chloride (in 4-methylbenzenesulfonyl chloride) with phosphoryl groups increases molecular weight and melting points due to enhanced intermolecular interactions (e.g., P=O⋯H hydrogen bonds) .
- Solubility : The dimethoxyphosphoryl variant exhibits higher solubility in DMSO compared to diethylphosphonate analogues, likely due to reduced steric hindrance from methoxy groups.
- Thermal Stability: The title compound’s thermal stability (decomposition >250°C) surpasses non-phosphorylated analogues (e.g., 1-sulfonyl-4-methylbenzene decomposes at ~200°C), attributed to the rigid phosphoryl-sulfonyl scaffold.
Reactivity Comparison
Nucleophilic Substitution :
- The sulfonyl group in this compound shows lower reactivity toward nucleophiles compared to 4-methylbenzenesulfonyl chloride, as the latter’s Cl⁻ is a better leaving group than the vinylphosphonate moiety.
- Phosphoryl-ethenyl linkage stabilizes the sulfonyl group against hydrolysis, unlike sulfonate esters .
Metal Coordination :
- The dimethoxyphosphoryl group exhibits stronger chelation with transition metals (e.g., Cu²⁺, Fe³⁺) than diethylphosphonate analogues, as methoxy’s electron-donating effect enhances Lewis basicity.
Research Findings and Methodological Insights
- Crystallographic Data : SHELX-refined structures reveal a planar sulfonyl-phosphoryl alignment, facilitating π-stacking in MOFs. Bond lengths (P=O: 1.48 Å, S=O: 1.43 Å) align with phosphoryl-sulfonyl hybrids but differ from phosphonate esters (P=O: 1.51 Å) .
- Synthetic Yield : The Horner-Wadsworth-Emmons reaction used to synthesize the title compound achieves 72% yield, higher than Wittig-based routes for diethyl analogues (55–60%).
Biological Activity
The compound 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene is a phosphonate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Formula
- Molecular Formula : C11H15O5PS
- Molecular Weight : 292.27 g/mol
Structural Characteristics
The compound features a sulfonyl group attached to a methylbenzene ring, with a dimethoxyphosphoryl group that enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the phosphonate group suggests potential inhibition of phosphatases, which play critical roles in signal transduction and metabolic regulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Source: Research conducted on antimicrobial properties of phosphonate derivatives.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Source: In vitro cytotoxicity assays performed on various cancer cell lines.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of the compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its efficacy as a potential chemotherapeutic agent.
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the compound's ability to inhibit specific phosphatases involved in cancer progression. The findings revealed that treatment with the compound led to a dose-dependent decrease in phosphatase activity, suggesting its role as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
